molecular formula C8H6BrFO B8465468 2-Bromo-4-fluoro-1-vinyloxy-benzene

2-Bromo-4-fluoro-1-vinyloxy-benzene

Cat. No. B8465468
M. Wt: 217.03 g/mol
InChI Key: HUVNDNMAQOYUSR-UHFFFAOYSA-N
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Patent
US08134007B2

Procedure details

To an ice cooled solution of the 2-bromo-1-(2-chloroethoxy)-4-fluorobenzene (Preparation 87, 1.2 g, 4.73 mmol) in anhydrous tetrahydrofuran (15 ml) under nitrogen was added solid potassium tert-butoxide (1.06 g, 9.47 mmol) portion-wise over 5 minutes. The resultant solution was allowed to attain room temperature then stirring was continued for 72 hours. The reaction mixture was evaporated in vacuo. tert-Butyldimethyl ether (25 ml) and water (25 ml) were added and the layers were separated. The organic extract was washed with saturated brine solution (20 ml) then dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo to afford the crude title compound as a yellow oil (745 mg, 73%). Material was taken on without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:10][CH2:11]Cl.CC(C)([O-])C.[K+]>O1CCCC1>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH:10]=[CH2:11] |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)OCCCl
Name
Quantity
1.06 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
then stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to attain room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
tert-Butyldimethyl ether (25 ml) and water (25 ml) were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with saturated brine solution (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous MgSO4 (s)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 745 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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